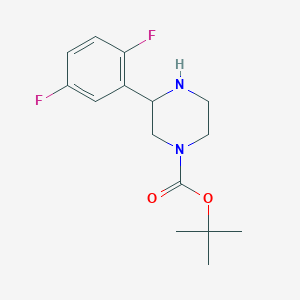
3-(2,5-Difluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine derivatives are recognized for their versatility in medicinal chemistry, exhibiting a broad range of pharmacological activities. These activities stem from piperazine's utility as a building block in drug design, allowing for the creation of compounds with diverse therapeutic potentials, including antipsychotic, antidepressant, anticancer, and antimicrobial properties. The incorporation of fluorine atoms and carboxylic acid esters into these structures often enhances their biological activity and physicochemical properties, such as metabolic stability and membrane permeability (Rathi et al., 2016; Zhanyun Wang et al., 2013).
Synthesis Analysis
The synthesis of piperazine derivatives often involves strategies to introduce chirality and functional groups that modulate the compounds' pharmacological profile. For example, tert-butanesulfinamide has been used extensively as a chiral auxiliary in the asymmetric synthesis of N-heterocycles, demonstrating the importance of stereochemistry in designing active compounds (Philip et al., 2020).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is critical in determining their biological activity. Structural modifications, such as the incorporation of fluorine atoms or changes in the ester group, can significantly affect the compounds' binding affinity and selectivity towards biological targets. These modifications are often explored through structure-activity relationship (SAR) studies to optimize therapeutic efficacy (Girase et al., 2020).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions that are central to their biological activity. For instance, N-dealkylation is a common metabolic pathway that affects the pharmacokinetic profile of arylpiperazine derivatives. Understanding these reactions is crucial for predicting the behavior of these compounds in biological systems (Caccia, 2007).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are important for the formulation and delivery of pharmaceutical compounds. Studies on related compounds highlight the impact of structural elements on physical properties and how they can be optimized for therapeutic application (Gao et al., 2019).
Wissenschaftliche Forschungsanwendungen
1. Structural Studies
The structural properties of piperazine derivatives, closely related to the title compound, have been extensively studied. For example, Kolter, Rübsam, Giannis, and Nieger (1996) examined the molecular configuration of a similar ester, noting its distorted half-chair configuration and hydrogen bonding patterns (Kolter et al., 1996). Similarly, Gumireddy et al. (2021) synthesized a sterically congested piperazine derivative, highlighting its potential as a pharmacologically useful core (Gumireddy et al., 2021).
2. Antibacterial and Anthelmintic Activity
Some piperazine derivatives have been synthesized and evaluated for their antibacterial and anthelmintic activities. Sanjeevarayappa, Iyengar, Kumar, and Suchetan (2015) synthesized and characterized a tert-butyl piperazine-1-carboxylate derivative, assessing its antibacterial and moderate anthelmintic activities (Sanjeevarayappa et al., 2015). Chung and Kim (1997) designed 3-fluoro-2-piperazinyl derivatives as potential DNA gyrase inhibitors and antibacterial agents, although their actual effectiveness as antimicrobial agents was limited (Chung & Kim, 1997).
3. Synthesis and Characterization Techniques
The synthesis and characterization of piperazine derivatives provide insights into the broader research applications of these compounds. Kulkarni et al. (2016) detailed the synthesis and structural analysis of N-Boc piperazine derivatives, providing a foundation for understanding similar compounds (Kulkarni et al., 2016). Mamat, Flemming, and Köckerling (2012) reported on the crystal and molecular structure of a related piperazine-carboxylate, contributing to the body of knowledge on piperazine compound structures (Mamat et al., 2012).
4. Potential Anti-malarial Applications
Research has also been conducted into the potential anti-malarial applications of piperazine derivatives. Cunico, Gomes, Harrison, Moreth, Wardell, and Wardell (2009) investigated the structures of several piperazine derivatives, noting their anti-malarial activity (Cunico et al., 2009).
Safety And Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its properties and performance in experimental tests. If it shows promising activity in a particular area (such as medicinal chemistry), further studies could be conducted to optimize its properties and evaluate its efficacy .
Eigenschaften
IUPAC Name |
tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-8-10(16)4-5-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGIKYZKXQYOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate | |
CAS RN |
886768-65-6 |
Source


|
| Record name | tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

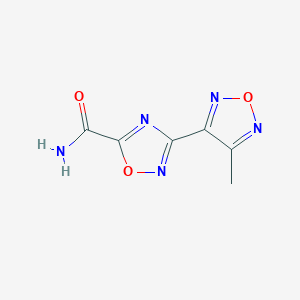

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2483566.png)
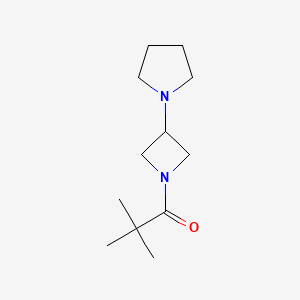
![3,3'-(4-Methoxybenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]](/img/structure/B2483568.png)
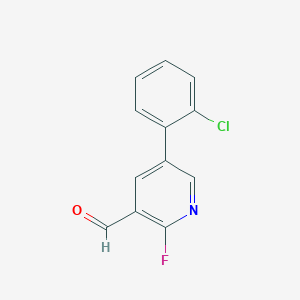
![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2483572.png)
![[3-(Methylthio)benzyl]amine hydrochloride](/img/structure/B2483575.png)
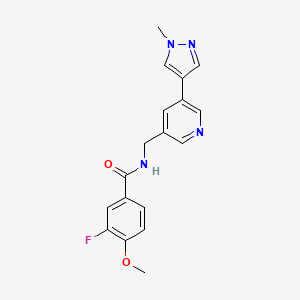
![2-(4-oxoquinazolin-3(4H)-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2483577.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2483579.png)
![1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate](/img/structure/B2483580.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2483581.png)
![methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2483582.png)